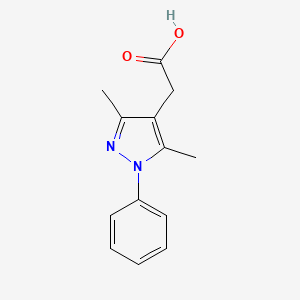
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound with a complex structure, often used in various scientific and industrial applications. It is known for its unique chemical properties and versatility in different reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures.
化学反応の分析
Types of Reactions
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines.
科学的研究の応用
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved may include nucleophilic addition, substitution, and oxidation-reduction reactions.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a solvent in N-alkylation and O-alkylation reactions.
N,N′-Dimethylpropylene urea: Another similar compound used as a polar aprotic solvent.
Uniqueness
5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for various scientific and industrial uses set it apart from other similar compounds.
特性
分子式 |
C7H9N3O4 |
|---|---|
分子量 |
199.16 g/mol |
IUPAC名 |
5-(hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(11)4(3-8-14)6(12)10(2)7(9)13/h3-4,14H,1-2H3 |
InChIキー |
UCIBYFRLVHWZCO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


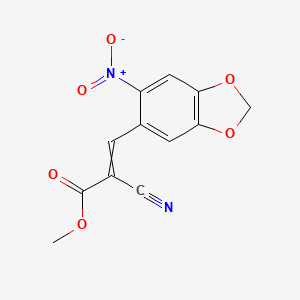
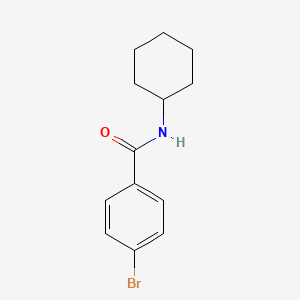

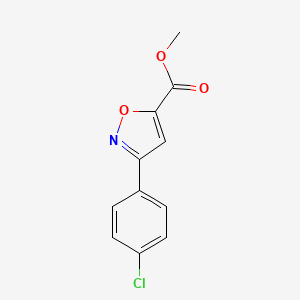
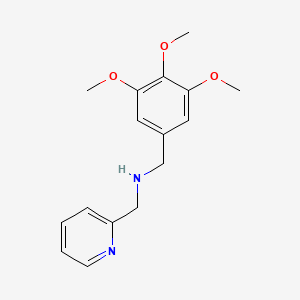


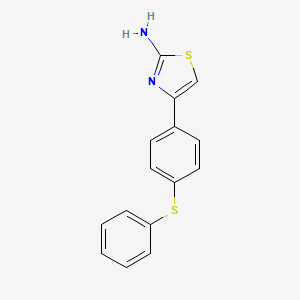
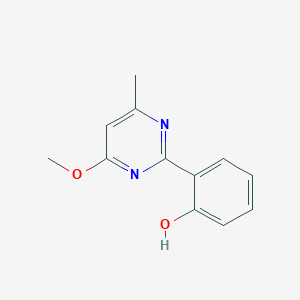
![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)
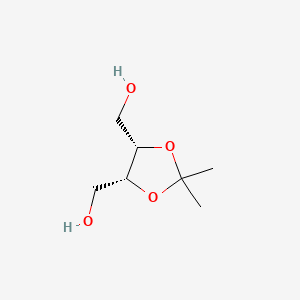
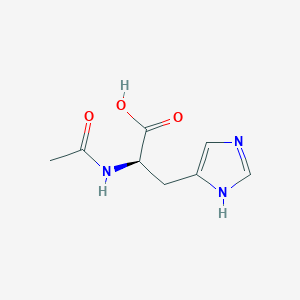
![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)
